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Compound of Interest

Compound Name: Methyl 2-ethenylbenzoate

Cat. No.: B1626719 Get Quote

An In-Depth Technical Guide to the Molecular Structure of Methyl 2-ethenylbenzoate

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of

Methyl 2-ethenylbenzoate (CAS No. 27326-44-9). Intended for researchers, scientists, and

professionals in drug development and materials science, this document elucidates the

compound's structural features through a detailed examination of predicted spectroscopic data,

including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS). Furthermore, this guide discusses plausible synthetic strategies, key

aspects of its chemical reactivity, potential applications, and provides detailed protocols for its

spectroscopic characterization.

Introduction and Physicochemical Properties
Methyl 2-ethenylbenzoate, also known as methyl 2-vinylbenzoate, is an organic compound

featuring a benzene ring ortho-substituted with a methyl ester and a vinyl (ethenyl) group.[1]

This bifunctional arrangement makes it a molecule of significant interest in polymer chemistry

and as a versatile building block in organic synthesis. Its physical and chemical properties are

summarized in Table 1.

Table 1: Physicochemical Properties of Methyl 2-ethenylbenzoate
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Property Value Source

CAS Number 27326-44-9 [1][2]

Molecular Formula C₁₀H₁₀O₂ [2]

Molecular Weight 162.19 g/mol [2]

Appearance Clear, colorless liquid [2]

Purity Typically ≥95% [2]

InChI Key
MPHUYCIKFIKENX-

UHFFFAOYSA-N
[1]

Elucidation of Molecular Structure
The structure of Methyl 2-ethenylbenzoate is defined by the spatial arrangement of its

constituent atoms. The core is a benzene ring, to which a methyl ester group (-COOCH₃) and a

vinyl group (-CH=CH₂) are attached at adjacent carbon atoms (positions 1 and 2). This ortho-

substitution pattern creates steric interactions that can influence the molecule's conformation

and reactivity.

Figure 1: 2D structure of Methyl 2-ethenylbenzoate.

Spectroscopic Signature Analysis
The definitive confirmation of the molecular structure is achieved through a combination of

spectroscopic techniques. While experimental spectra for this specific compound are not widely

published, a robust prediction can be made based on established principles of spectroscopy.[3]

[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C)

atomic environments.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is expected

to show distinct signals for the aromatic, vinyl, and methyl protons.
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Aromatic Protons (δ 7.2-8.0 ppm, 4H): These protons will appear as a complex series of

multiplets due to intricate spin-spin coupling. The proton adjacent to the ester group (on

C6) is expected to be the most downfield due to the deshielding effect of the carbonyl.

Vinyl Protons (δ 5.3-7.0 ppm, 3H): The vinyl group gives rise to a characteristic ABC spin

system. The proton on the carbon attached to the ring (geminal proton) will likely appear

as a doublet of doublets around δ 6.8-7.0 ppm. The two terminal protons will show distinct

signals, with one cis (δ ~5.3 ppm) and one trans (δ ~5.8 ppm) to the aromatic ring, each

appearing as a doublet.

Methyl Protons (δ ~3.9 ppm, 3H): The three protons of the methyl ester group are

chemically equivalent and shielded from other protons, resulting in a sharp singlet.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃): The proton-decoupled ¹³C NMR

spectrum should display ten distinct signals, corresponding to each unique carbon atom.

Carbonyl Carbon (δ ~167 ppm): The ester carbonyl carbon is significantly deshielded and

appears far downfield.

Aromatic Carbons (δ 125-140 ppm): Six signals are expected. The carbons directly

attached to the substituents (C1 and C2) will have distinct chemical shifts from the other

four.

Vinyl Carbons (δ 115-136 ppm): The internal vinyl carbon (-CH=) will be more downfield (δ

~135 ppm) than the terminal carbon (=CH₂) (δ ~117 ppm).

Methyl Carbon (δ ~52 ppm): The carbon of the ester's methyl group will appear in the

upfield region.

Table 2: Summary of Predicted Spectroscopic Data
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Technique Feature
Predicted
Position/Value

Corresponding
Functional Group

IR C=O Stretch ~1720-1735 cm⁻¹ Ester Carbonyl

C=C Stretch

~1630 cm⁻¹ (vinyl),

~1600, 1480 cm⁻¹

(aromatic)

Alkene and Aromatic

Ring

sp² C-H Stretch ~3010-3080 cm⁻¹
Aromatic and Vinyl C-

H

sp³ C-H Stretch ~2950 cm⁻¹ Methyl C-H

C-O Stretch ~1250-1280 cm⁻¹ Ester C-O

¹H NMR Aromatic H δ 7.2-8.0 ppm Ar-H

Vinyl H δ 5.3-7.0 ppm -CH=CH₂

Methyl H δ ~3.9 ppm -OCH₃

¹³C NMR Carbonyl C δ ~167 ppm C=O

Aromatic C δ 125-140 ppm Ar-C

Vinyl C δ 115-136 ppm -CH=CH₂

Methyl C δ ~52 ppm -OCH₃

MS (EI) Molecular Ion (M⁺) m/z = 162 C₁₀H₁₀O₂

Key Fragment m/z = 131 [M - OCH₃]⁺

Key Fragment m/z = 103 [M - COOCH₃]⁺

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their

characteristic vibrational frequencies.[5] For Methyl 2-ethenylbenzoate, the key absorption

bands are predicted in Table 2. The most prominent signal will be the strong C=O stretch of the

ester group.
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at a mass-to-

charge ratio (m/z) of 162, confirming the molecular formula. Common fragmentation pathways

for benzoate esters include the loss of the methoxy radical (•OCH₃) to give a fragment at m/z

131, and the loss of the entire carbomethoxy radical (•COOCH₃) to yield a fragment at m/z 103.

Synthesis and Reactivity
Synthetic Pathways
The synthesis of Methyl 2-ethenylbenzoate can be approached in several ways. A common

laboratory-scale method is the Fischer esterification of 2-vinylbenzoic acid with methanol using

a strong acid catalyst like sulfuric acid.[6][7]

Figure 2: General workflow for Fischer esterification synthesis.

Alternatively, modern cross-coupling reactions, such as a Stille coupling between methyl 2-

iodobenzoate and vinyltributyltin or a Suzuki coupling with potassium vinyltrifluoroborate,

catalyzed by a palladium complex, could be employed to introduce the vinyl group.[7]

Chemical Reactivity
The reactivity of Methyl 2-ethenylbenzoate is dominated by its two functional groups:

Vinyl Group: This group is susceptible to a variety of addition reactions. It can be

hydrogenated to an ethyl group, undergo halogenation, or serve as a monomer in free-

radical polymerization to form polyvinyl benzoate polymers.

Ester Group: The ester can be hydrolyzed under acidic or basic (saponification) conditions to

yield 2-vinylbenzoic acid and methanol.

Aromatic Ring: The ring can undergo electrophilic aromatic substitution. The electron-

withdrawing ester group acts as a meta-director, while the vinyl group is an ortho-, para-

director. The interplay of these directing effects can lead to complex product mixtures in

substitution reactions.
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Experimental Protocols for Spectroscopic Analysis
To ensure the trustworthiness of structural elucidation, the following self-validating protocols for

spectroscopic analysis are recommended.[3]

Protocol for NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 5-10 mg of purified Methyl 2-ethenylbenzoate and

dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane

(TMS) as an internal standard (0.00 ppm).

¹H NMR Acquisition:

Use a 400 MHz (or higher) NMR spectrometer.

Acquire the spectrum at a stable temperature (e.g., 298 K).

Set the spectral width to cover a range of 0 to 12 ppm.

Employ a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Set the spectral width to cover a range of 0 to 220 ppm.

A longer relaxation delay (2-5 seconds) is necessary.

Accumulate a significantly larger number of scans (e.g., 1024 or more) due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase and baseline correction, and referencing to TMS.

Protocol for IR Spectrum Acquisition (ATR)
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.
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Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR

crystal.

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over

a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis: Process the spectrum to identify the wavenumbers (cm⁻¹) of key absorption

bands and compare them to known values for functional groups.[5]

Potential Applications
The unique structure of Methyl 2-ethenylbenzoate makes it a valuable intermediate in several

fields:

Polymer Science: As a monomer, it can be used to synthesize specialty polymers with

tailored refractive indices, thermal properties, and chemical resistance.

Organic Synthesis: It serves as a starting material for the synthesis of more complex

molecules, where the vinyl or ester group can be selectively modified.

Materials Science: Derivatives of this compound could be explored for applications in

coatings, adhesives, and optical materials. While less common than simple benzoates used

as fragrances, its derivatives could find use in specialty chemical formulations.[8]

Conclusion
Methyl 2-ethenylbenzoate is a structurally distinct aromatic ester whose identity is

unequivocally defined by a combination of modern spectroscopic techniques. This guide has

provided a detailed analysis of its molecular structure, supported by predicted NMR, IR, and

MS data. The outlined synthetic routes and experimental protocols offer a framework for the

practical synthesis and rigorous characterization of this compound, underscoring its potential

as a valuable component in advanced chemical research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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